T-butyldimethylsilane

Catalog No.
S634036
CAS No.
29681-57-0
M.F
C6H15Si
M. Wt
115.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
T-butyldimethylsilane

CAS Number

29681-57-0

Product Name

T-butyldimethylsilane

Molecular Formula

C6H15Si

Molecular Weight

115.27 g/mol

InChI

InChI=1S/C6H15Si/c1-6(2,3)7(4)5/h1-5H3

InChI Key

ILMRJRBKQSSXGY-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)C

Synonyms

tBDMCS, tert-butyldimethylsilane

Canonical SMILES

CC(C)(C)[Si](C)C

Protecting Group Strategy

  • Protecting Groups: In organic synthesis, TBDMS serves as a protecting group. This means it can be temporarily attached to a functional group (like alcohols, phenols, or amines) to mask its reactivity during certain reactions while leaving other functionalities unaffected. This allows for targeted manipulation of the molecule and subsequent removal of the TBDMS group under specific conditions to reveal the original functional group.

Enhancing Analytical Techniques

  • Derivatization for Analysis: TBDMS is frequently employed in derivatization procedures, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. By attaching a TBDMS group to certain functional groups in a molecule, it improves their volatility and thermal stability, making them more amenable to separation and detection by GC-MS. This technique is particularly useful for analyzing small molecules like dipeptides and amino acids.

Material Science Applications

  • Superhydrophobic Materials: TBDMS finds application in material science for creating superhydrophobic surfaces. When attached to polymers like chitosan, TBDMS imparts water-repelling properties, making the material resistant to swelling and potentially useful for archaeological wood conservation.

Drug Discovery and Development

  • Improving Drug Properties: In drug discovery and development, TBDMS can be used to modify potential drug candidates to enhance their pharmacokinetic properties. Studies have shown that attaching a TBDMS group to specific sites in some drugs can improve their cytotoxicity (ability to kill cancer cells) against certain human tumor cell lines. However, it is important to note that this is an area of ongoing research, and further investigation is needed to fully understand the potential benefits and limitations of this approach.

t-Butyldimethylsilyl (TBDMS), also known as tert-butyldimethylsilyl, is a functional group derived from chlorotrimethylsilane [(CH3)3SiCl] with a bulky tert-butyl group [(CH3)3C] replacing one of the methyl groups. It is commonly abbreviated as TBDMSCl or TBSCl when referring to the chloride form, the most frequently used variant for chemical synthesis. TBDMS plays a crucial role in organic synthesis as a protecting group for alcohols and other functional groups [].


Molecular Structure Analysis

The TBDMS group consists of a central silicon (Si) atom bonded to a chlorine (Cl) atom, two methyl (CH3) groups, and a tert-butyl group [(CH3)3C]. The Si atom exhibits tetrahedral geometry with sp3 hybridization. The key features of the structure include:

  • Steric bulk: The tert-butyl group is significantly larger than a methyl group, providing steric hindrance that influences reactivity and protects the attached functional group [].
  • Si-O bond: The Si-O bond formed between TBDMS and an alcohol is relatively stable compared to a C-O bond in the parent alcohol. This stability allows the alcohol to be masked during reactions without being affected.

Chemical Reactions Analysis

Synthesis

(CH3)3SiCl + (CH3)3C -> (CH3)3C(CH3)2SiCl  (TBDMSCl)

Protecting group reactions

TBDMSCl reacts with alcohols (ROH) in the presence of a base (B) to form TBDMS ethers (ROSi(CH3)2(C(CH3)3)) and hydrochloric acid (HCl). This reaction protects the hydroxyl group (OH) from participating in subsequent reactions.

ROH + (CH3)3C(CH3)2SiCl + B -> ROSi(CH3)2(C(CH3)3) + HCl + BH+

Deprotection

The TBDMS group can be selectively removed under various conditions, most commonly by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in a polar solvent. This reaction regenerates the original alcohol.

ROSi(CH3)2(C(CH3)3) + TBAF -> ROH + (CH3)3C(CH3)2SiF + TBA+

Other reactions

TBDMS can also react with terminal alkynes (RC≡CH) to form silylated alkynes under specific conditions [].


Physical And Chemical Properties Analysis

  • Appearance: Colorless or white solid [].
  • Melting point: 60-63 °C [].
  • Boiling point: 125 °C (lit.) [].
  • Solubility: Soluble in many organic solvents like dichloromethane, THF, and DMF. Reacts with water and alcohols [].
  • Stability: Air and moisture sensitive [].
Rather than biological interactions. Research indicates that it can effectively protect sensitive functional groups from unwanted reactions during synthetic processes. Additionally, studies have shown its compatibility with various solvents and reagents, which enhances its utility in diverse synthetic pathways .

T-butyldimethylsilane can be synthesized through various methods:

  • Direct Silylation: The most common method involves reacting chlorosilanes with alcohols or other nucleophiles. For instance, the reaction of tert-butyldimethylsilyl chloride with alcohols in the presence of a base like imidazole facilitates the formation of silyl ethers .
  • Reduction of Silanes: Another method includes the reduction of appropriate silanes or silyl halides under controlled conditions to yield T-butyldimethylsilane .

T-butyldimethylsilane has several applications in organic chemistry:

  • Protecting Group: It is predominantly used as a protecting group for hydroxyl and amine functionalities during multi-step syntheses.
  • Synthesis of Complex Molecules: The compound aids in the synthesis of complex organic molecules by providing stability to reactive intermediates during various transformations .
  • Material Science: Its derivatives are explored in material science for applications such as coatings and sealants due to their favorable properties.

T-butyldimethylsilane shares similarities with other organosilicon compounds but exhibits unique characteristics that distinguish it:

Compound NameStructureUnique Features
Trimethylsilane(CH₃)₃SiLess sterically hindered; used for simpler silylation reactions.
Di-tert-butyl-dimethylsilane(C₄H₉)₂SiMore bulky; offers enhanced protection but can be less reactive.
Tetrahydropyranyloxy-silaneC₆H₁₄O₂SiOften used for similar protective purposes but has different reactivity profiles.

T-butyldimethylsilane's unique steric hindrance allows it to provide effective protection while maintaining reactivity under specific conditions, making it a preferred choice in many synthetic applications compared to less hindered silanes.

Tert-butyldimethylsilane exhibits a tetrahedral molecular geometry centered around the silicon atom, with the molecular formula C₆H₁₆Si and a molecular weight of 116.28 g/mol [1] [2] [3]. The compound features a central silicon atom covalently bonded to one tert-butyl group, two methyl groups, and one hydrogen atom [4] [2]. Gas-phase electron diffraction studies have provided precise structural parameters for this organosilicon compound [4].

The refined bond lengths determined through electron diffraction analysis reveal silicon-carbon bond distances of 188.6(2) pm for the silicon-tert-butyl carbon bond and 188.2(2) pm for the silicon-methyl carbon bonds [4]. The carbon-carbon bond length within the tert-butyl group measures 154.6(1) pm [4]. Angular parameters include a carbon-carbon-carbon angle of 108.5(3)°, a tert-butyl carbon-silicon-methyl carbon angle of 111.1(4)°, and a methyl carbon-silicon-methyl carbon angle of 105.5(10)° [4].

A notable steric effect is observed in the molecular structure, where the threefold axis of the tert-butyl group is tilted 3.6(10)° away from the silicon-methyl groups [4]. This steric influence results in three distinct silicon-carbon-carbon angles measuring 114.1(9)°, 109.0(6)°, and 108.3(8)° [4]. The conformation adopted about the silicon-carbon tert-butyl bond demonstrates an almost fully staggered arrangement with a hydrogen-silicon-carbon-carbon dihedral angle of 174.3(48)° [4].

Structural ParameterValueStandard Deviation
Silicon-tert-butyl carbon bond188.6 pm±0.2 pm
Silicon-methyl carbon bond188.2 pm±0.2 pm
Carbon-carbon bond154.6 pm±0.1 pm
Carbon-carbon-carbon angle108.5°±0.3°
Tert-butyl carbon-silicon-methyl carbon angle111.1°±0.4°
Methyl carbon-silicon-methyl carbon angle105.5°±1.0°

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides characteristic signatures for tert-butyldimethylsilane through both proton and carbon-13 spectra [5] [6] [7]. The compound displays distinct chemical shift patterns that reflect its molecular structure and electronic environment [6] [7]. The tert-butyl group attached to silicon exhibits unique coupling patterns and chemical shifts that distinguish it from other organosilicon compounds [8] [6].

Carbon-13 nuclear magnetic resonance studies of tert-butyldimethylsilyl derivatives reveal characteristic chemical shifts for the methyl groups directly bonded to silicon, with coupling constants of approximately 120.35 ± 0.25 Hz [6]. The methyl carbons of the tert-butyl moiety demonstrate coupling constants of 125.55 ± 0.25 Hz [6]. These coupling patterns provide valuable structural information and confirm the non-fluxional nature of the molecule under standard measurement conditions [6].

The nuclear magnetic resonance spectra show clearly separated signals for non-equivalent ring carbons and substituent groups, indicating the absence of intermolecular silyl exchange under normal analytical conditions [6]. Chemical shift assignments have been established through comparison with nuclear magnetic resonance data from analogous compounds and through comprehensive spectroscopic analysis [6] [7].

Infrared Vibrational Signatures

Infrared spectroscopy of tert-butyldimethylsilane reveals characteristic vibrational bands that correspond to specific molecular motions and functional groups [9] [10]. The compound exhibits distinctive silicon-carbon stretching vibrations and carbon-hydrogen deformation modes that serve as diagnostic fingerprints for structural identification [9] [11].

Attenuated total reflectance infrared spectroscopy demonstrates conformational vibrational signatures typical of organosilicon compounds with bulky substituents [9]. The spectrum includes characteristic bands associated with methyl group stretching and deformation modes, tert-butyl group vibrations, and silicon-carbon bond stretching frequencies [9] [11].

The infrared spectrum shows absorption features that are consistent with the tetrahedral geometry around silicon and the presence of both methyl and tert-butyl substituents [9]. These vibrational signatures provide complementary structural information to support molecular geometry determinations from other analytical techniques [9] [10].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of tert-butyldimethylsilane reveals characteristic fragmentation pathways that provide structural information and molecular identification capabilities [12] [13] [14]. The compound exhibits specific fragmentation patterns under electron ionization conditions that are diagnostic for tert-butyldimethylsilyl-containing molecules [12] [14].

Fragmentation studies demonstrate that tert-butyldimethylsilyl derivatives typically show characteristic ion formation through loss of methyl groups and silicon-containing fragments [14] [15]. The most prominent fragmentation feature involves the formation of ions at mass-to-charge ratio 57, corresponding to the loss of the tert-butyl group, which serves as a quantifying ion for analytical applications [14].

Mass spectrometric fragmentation patterns of tert-butyldimethylsilyl compounds show enhanced sensitivity compared to trimethylsilyl derivatives, with coefficient variations that are smaller and detection limits that are improved [14]. These fragmentation characteristics make tert-butyldimethylsilane derivatives valuable for analytical applications requiring precise quantification [13] [14].

Thermodynamic Parameters

Boiling Point and Phase Behavior

Tert-butyldimethylsilane exhibits a boiling point range of 81-83°C under standard atmospheric pressure conditions [1] [16] [17]. This boiling point reflects the molecular size and intermolecular forces present in the liquid phase [16] [18]. The compound exists as a clear, colorless liquid at room temperature with a melting point of 13°C [17] [18] [19].

The phase behavior of tert-butyldimethylsilane is characterized by its volatility and relatively low intermolecular interactions compared to compounds with hydrogen bonding capabilities [16] [20]. The compound demonstrates typical organic liquid behavior with predictable vapor pressure characteristics [20].

Flash point measurements indicate high volatility with a flash point of -11°C, demonstrating the compound's tendency to vaporize readily at ambient temperatures [16] [17] [18]. This thermal behavior is consistent with the molecular structure and the presence of silicon-carbon bonds that impart specific thermodynamic properties [16] [20].

Thermodynamic PropertyValueReference Conditions
Boiling Point81-83°C1 atm pressure
Melting Point13°CStandard conditions
Flash Point-11°CClosed cup method
Auto-ignition Temperature290°CStandard test conditions

Density and Refractive Index Correlations

The density of tert-butyldimethylsilane has been precisely measured as 0.701 g/mL at 25°C [1] [16] [18]. This density value reflects the molecular packing efficiency and intermolecular interactions in the liquid phase [16] [18]. The relatively low density compared to many organic compounds is attributed to the presence of the bulky tert-butyl group and the silicon center [18] [19].

Refractive index measurements provide additional physical property characterization, with reported values of n₂₀/D 1.4 [1] [17] [18]. This optical property correlates with the molecular polarizability and electronic structure of the compound [17] [18]. The refractive index value is consistent with the molecular composition and the presence of silicon-carbon bonds [18].

The specific gravity of tert-butyldimethylsilane is reported as 0.701, confirming the density measurements and providing a standardized reference for the compound's physical properties [16] [17] [21]. These physical constants serve as important identification parameters and quality control measures for the compound [16] [18].

Reactivity Profile

Hydrolytic Stability

Tert-butyldimethylsilane demonstrates significant hydrolytic stability compared to many other organosilicon compounds [22] [23] [24]. The compound exhibits resistance to hydrolysis under neutral aqueous conditions, though it shows reactivity with aqueous bases [17] [18] [20]. This stability profile makes it valuable for applications requiring resistance to moisture-induced degradation [22] [23].

Studies of hydrolytic behavior indicate that tert-butyldimethylsilyl derivatives maintain structural integrity over extended periods when stored under appropriate conditions [24]. The hydrolytic stability has been quantified through systematic degradation studies showing that properly stored derivatives can maintain greater than 80% of their initial concentration for up to 20 weeks [24].

The mechanism of hydrolysis involves nucleophilic attack at the silicon center, with the rate being influenced by pH, temperature, and the presence of catalytic species [23] [24]. Under basic conditions, the half-life for hydrolysis is significantly shorter than under acidic conditions, reflecting the enhanced electrophilicity of silicon in basic media [23].

Air and Moisture Sensitivity

Tert-butyldimethylsilane exhibits moderate sensitivity to air and moisture, requiring controlled storage conditions to maintain stability [25] [26] [20]. The compound is classified with hydrolytic sensitivity level 3, indicating that it reacts with aqueous base and requires protection from moisture [17] [18] [20].

Storage recommendations specify maintenance under inert gas atmospheres such as nitrogen or argon at temperatures between 2-8°C to minimize degradation [17] [18] [20]. The compound demonstrates stability when stored in sealed containers under dry conditions, but exposure to atmospheric moisture can lead to gradual hydrolysis [25] [26] [20].

The air sensitivity is primarily related to moisture content rather than oxygen reactivity [20]. Under dry atmospheric conditions, the compound shows good stability, but humid environments can promote hydrolytic degradation [25] [20]. Proper handling procedures include maintenance of anhydrous conditions and protection from atmospheric moisture during storage and use [20].

Stability ParameterConditionStability Period
Dry inert atmosphere2-8°C, N₂ or Ar>20 weeks
Sealed containersRoom temperature, drySeveral months
Atmospheric exposureAmbient humidityDays to weeks
Aqueous base exposure5% NaOH, room temperatureHours

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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